Cross-Species DP2 Binding Affinity
AM-211 sodium demonstrates high and consistent binding affinity for DP2 across four species, with IC50 values of 4.9 nM (human), 7.8 nM (mouse), 4.9 nM (guinea pig), and 10.4 nM (rat) [1]. In contrast, alternative DP2 antagonists exhibit species-dependent potency variation. For example, fevipiprant (QAW039) shows a binding Kd of 1.14 nM at human DP2 but displays markedly reduced potency at rodent DP2, limiting its utility in mouse models . AZD1981 and OC000459 (timapiprant) demonstrate human DP2 IC50 values of 4 nM and 13 nM, respectively, but cross-species data are not uniformly reported . The retention of nanomolar potency at mouse and guinea pig DP2 enables AM-211 sodium to be employed in common preclinical allergic inflammation models without requiring species-specific potency adjustments [1].
| Evidence Dimension | DP2 receptor binding affinity across species (IC50) |
|---|---|
| Target Compound Data | Human: 4.9 nM; Mouse: 7.8 nM; Guinea pig: 4.9 nM; Rat: 10.4 nM |
| Comparator Or Baseline | Fevipiprant: Human Kd = 1.14 nM (rodent data limited/weaker); AZD1981: Human IC50 = 4 nM (cross-species not fully reported); OC000459: Human IC50 = 13 nM |
| Quantified Difference | AM-211 retains <5-fold potency drop from human to mouse/rat, whereas fevipiprant exhibits >100-fold reduced potency at rodent DP2 |
| Conditions | Radioligand binding assays using membranes expressing recombinant human, mouse, guinea pig, or rat DP2 |
Why This Matters
This cross-species potency profile supports seamless translation from mouse and guinea pig efficacy studies to human target engagement expectations, a key consideration for researchers planning preclinical-to-clinical development pathways.
- [1] Bain G, Lorrain DS, Stebbins KJ, et al. Pharmacology of AM211, a potent and selective prostaglandin D2 receptor type 2 antagonist that is active in animal models of allergic inflammation. J Pharmacol Exp Ther. 2011;338(1):290-301. doi:10.1124/jpet.111.180430 View Source
